Methyl kulonate
Overview
Description
Methyl kulonate is a triterpenoid compound with the molecular formula C31H48O4. It is derived from the seeds of Melia toosendan and is known for its interesting biological activities, including antimycobacterial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl kulonate involves several steps, starting from the natural extraction of the compound from Melia toosendan seeds. The seeds are typically processed using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone to extract the triterpenoids . The extracted compounds are then purified using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds are processed in bulk, and the solvents used are recycled to minimize waste. The purified compound is then packaged and stored under specific conditions to maintain its stability and potency .
Chemical Reactions Analysis
Types of Reactions
Methyl kulonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different scientific research applications .
Scientific Research Applications
Methyl kulonate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other triterpenoid compounds.
Mechanism of Action
The mechanism of action of methyl kulonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells and mycobacteria through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation . The molecular targets include enzymes and receptors involved in cell growth and survival pathways.
Comparison with Similar Compounds
Methyl kulonate is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
- Melianone
- 3-alpha-tigloylmelianol
- 21-beta-acetoxy-melianone
These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities. This compound stands out due to its potent cytotoxic and antimycobacterial properties .
Properties
IUPAC Name |
methyl (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-19(2)10-9-11-20(27(34)35-8)26-23(32)18-31(7)22-12-13-24-28(3,4)25(33)15-16-29(24,5)21(22)14-17-30(26,31)6/h10,12,20-21,23-24,26,32H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,29-,30+,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOYHDGVJFCYJK-RLIKWOGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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